molecular formula C7H7N3 B1293834 1H-Indazol-7-amine CAS No. 21443-96-9

1H-Indazol-7-amine

Cat. No. B1293834
CAS RN: 21443-96-9
M. Wt: 133.15 g/mol
InChI Key: OTFFCAGPSWJBDK-UHFFFAOYSA-N
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Description

1H-Indazol-7-amine, also known as 7-Amino-1H-indazole, is a compound with the molecular formula C7H7N3 . It is a solid substance at 20 degrees Celsius . It is also known by other names such as 2h-indazol-7-amine, 7-aminoindazole, 1h-indazol-7-ylamine, 7-aminindazole, 1h-indazole-7-ylamine, and pubchem20891 .


Synthesis Analysis

Recent strategies for the synthesis of 1H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A new practical synthesis of 1H-indazole has been presented where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .


Molecular Structure Analysis

The molecular structure of 1H-Indazol-7-amine is represented as C1=CC2=C (C (=C1)N)NN=C2 . The molecular weight of this compound is approximately 133.15 g/mol .


Chemical Reactions Analysis

The synthesis of 1H-indazoles involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds . A Cu (OAc)2-catalyzed reaction has been described for the synthesis of 1H-indazoles by N–N bond formation .


Physical And Chemical Properties Analysis

1H-Indazol-7-amine is a solid substance at 20 degrees Celsius . Its molecular weight is approximately 133.15 g/mol .

Scientific Research Applications

    Medicinal Chemistry

    :

    • Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .
    • They have gained considerable attention in the field of medicinal chemistry . This is due to their wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .
    • For example, niraparib has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer . Pazopanib is a tyrosine kinase inhibitor, which has been approved by the FDA for renal cell carcinoma .

    Synthesis of Indazole Derivatives

    :

    • The strategies for the synthesis of indazole derivatives include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
    • These synthetic approaches have been published during the last five years .

Safety And Hazards

1H-Indazol-7-amine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

Indazole-containing derivatives, including 1H-Indazol-7-amine, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on further structural modifications of the 1H-indazole framework to develop more effective and low-toxic anticancer agents .

properties

IUPAC Name

1H-indazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFFCAGPSWJBDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175718
Record name 1H-Indazol-7-amine
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indazol-7-amine

CAS RN

21443-96-9
Record name 1H-Indazol-7-amine
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Record name 1H-Indazol-7-amine
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Record name 1H-Indazol-7-amine
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Record name 1H-Indazol-7-amine
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Synthesis routes and methods

Procedure details

Hydrogenation of 7-nitroindazole (prepared from 2-methyl-6-nitroaniline according to the literature procedures. Davies, R. R. J.C.S., 1955, 2412-2423; Porter, H. D Org. Synth. Collect. Vol I, 20, 73-74.) gave 7-aminoindazole. This was reacted as above with 2-iodo-3-nitrobenzoic acid to give 2-(1H-indazol-7-ylamino)-3-nitrobenzoic acid (19%, crude). This was purified by treating with an ethereal solution of CH2N2 followed by chromatography on silica gel to give methyl 2-(1H-indazol-7-ylamino)-3-nitrobenzoate (72%); mp (EtOAc/n-hexane) 137-138° C.; 1H NMR [(CD3)2SO] δ 3.49 (s, 3 H, OCH3), 6.72 (br d, J=7.2 Hz, 1 H, ArH), 6.91 (t, J=7.7 Hz, 1 H, ArH), 7.17 (t, J=8.0 Hz, 1 H, ArH), 7.45 (d, J=8.0 Hz, 1 H, ArH), 8.07-8.12 (m, 2 H, 2xArH), 8.18 (dd, J=8.2, 1.5 Hz, 1 H, ArH), 9.45 (br s, 1 H, diphenylamine NH), 13.36 (br s, 1 H, indazole NH). Also isolated was methyl 2-8 (1-methyl-1H-indazol-7-yl)amino]-3-nitrobenzoate (3%); mp (EtOAc/n-hexane) 137-138° C.; 1H NMR [(CD3)2SO] δ 3.72 (s, 3 H, OCH3), 4.19 (s, 3 H, NCH3), 6.46 (d, J=7.2 Hz, 1 H, ArH), 6.83 (dd, J=8.2, 7.4 Hz, 1 H, ArH), 7.18 (t, J=8.0 Hz, 1 H, ArH), 7.30 (d, J=8.3 Hz, 1 H, ArH), 8.18-8.22 (m, 2 H, 2xArH), 8.34 (s, 1 H, ArH), 9.97 (s, 1 H, NH).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Yoo, M Yoo, JE Kim, HK Lee, CO Lee… - Archives of pharmacal …, 2018 - Springer
… 1H-indazol-7-amine (3) was reacted with sodium chlorate in concentrated hydrochloric acid solution to produce 5,6-dichloro-1H-indazole-4,7-dione (5). The product of this reaction was …
Number of citations: 6 link.springer.com
C Huo, Z Luo, X Ning, X Kang, Q Yan, Y Guo… - European Journal of …, 2022 - Elsevier
… 5-bromo-N-(2-nitrobenzyl)-1H-indazol-7-amine (HT-8). The title compound was obtained as a yellow solid from A-8 and 2-nitrobenzaldehyde in 72% yield. H NMR (400 MHz, DMSO) δ …
Number of citations: 1 www.sciencedirect.com
B Cottyn, F Acher, B Ramassamy, L Alvey… - Bioorganic & medicinal …, 2008 - Elsevier
… We found an efficient alternative by preparing 7-iodo-1H-indazole 5 using a diazotization/iodination sequence starting from 1H-indazol-7-amine 4 (Scheme 1). Amine 4 was …
Number of citations: 29 www.sciencedirect.com
A Miloudi, D El Abed, G Boyer - Arabian journal of chemistry, 2017 - Elsevier
The triphenylbismuth diacetate reacted selectively with different aminoindazole derivatives in presence of copper diacetate to engender a new series of mono phenyl aminoindazole …
Number of citations: 3 www.sciencedirect.com
A Miloudi, D El Abed, G Boyer - 2014 - researchgate.net
The triphenylbismuth diacetate reacted selectively with different aminoindazole derivatives in presence of copper diacetate to engender a new series of mono phenyl aminoindazole …
Number of citations: 4 www.researchgate.net
ME Meuser, PAN Reddy, A Dick… - Journal of medicinal …, 2021 - ACS Publications
… From the final list of compounds that successfully passed through the above workflow, a compound in which a 1H-indazol-7-amine group replaced the methylindole headgroup of PF-74 …
Number of citations: 14 pubs.acs.org
H Dong, X Ye, Y Zhu, H Shen, H Shen… - Journal of Medicinal …, 2023 - ACS Publications
Osimertinib resistance is an unmet clinical need for the treatment of non-small cell lung cancer (NSCLC), and the main mechanism is tertiary C797S mutation of epidermal growth factor …
Number of citations: 2 pubs.acs.org
KG Liu, AJ Robichaud, AA Greenfield, JR Lo… - Bioorganic & medicinal …, 2011 - Elsevier
As part of our efforts to develop agents for cognitive enhancement, we have been focused on the 5-HT 6 receptor in order to identify potent and selective ligands for this purpose. Herein …
Number of citations: 25 www.sciencedirect.com

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